(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a chiral organic compound with significant interest in various scientific fields. This compound is characterized by its unique tetrahydrochrysene backbone, which includes two hydroxyl groups at the 1 and 2 positions. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol typically involves several steps, starting from commercially available precursors. One common method involves the catalytic hydrogenation of chrysene derivatives, followed by selective hydroxylation at the 1 and 2 positions. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form tetrahydrochrysene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation, sodium azide for azide substitution.
Major Products
Scientific Research Applications
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research and drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially influencing their structure and function. In cancer research, it has been shown to inhibit certain enzymes and signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with similar stereochemistry but different functional groups.
(1R,2R)-1,2-Diphenylethane-1,2-diol: Shares the diol functional groups but has a different backbone structure.
Uniqueness
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is unique due to its tetrahydrochrysene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
80433-88-1 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1 |
InChI Key |
UTGJYCFLZGWWRM-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.